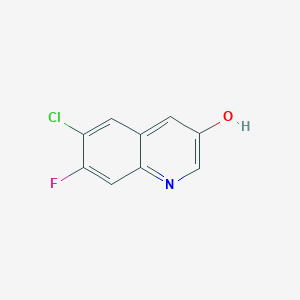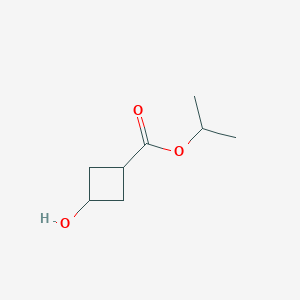
6-Chloro-7-fluoroquinolin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-fluoroquinolin-3-OL is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions, respectively, on the quinoline ring, and a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-fluoroquinolin-3-OL typically involves multi-step organic reactions. One common method starts with the preparation of a quinoline derivative, followed by selective halogenation and hydroxylation.
Starting Material: The synthesis often begins with 2-aminobenzonitrile, which undergoes cyclization to form quinoline.
Halogenation: The quinoline derivative is then subjected to halogenation using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-fluoroquinolin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
6-Chloro-7-fluoroquinolin-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-fluoroquinolin-3-OL varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinolin-3-OL: Lacks the fluorine atom at the 7th position.
7-Fluoroquinolin-3-OL: Lacks the chlorine atom at the 6th position.
6,7-Dichloroquinolin-3-OL: Contains chlorine atoms at both the 6th and 7th positions.
Uniqueness
6-Chloro-7-fluoroquinolin-3-OL is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C9H5ClFNO |
|---|---|
Molecular Weight |
197.59 g/mol |
IUPAC Name |
6-chloro-7-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5ClFNO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H |
InChI Key |
QOMLMGVIJHCQOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)

![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)

![3-[(E)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate](/img/structure/B12100691.png)
![5a,5b,8,8,11a,13b-Hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12100697.png)



![(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B12100711.png)


